molecular formula C7H4BrClFNO2 B11853510 6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid

6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid

Cat. No.: B11853510
M. Wt: 268.47 g/mol
InChI Key: GALWJBBPWFOPED-UHFFFAOYSA-N
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Description

6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid is a polysubstituted benzoic acid derivative. This compound is characterized by the presence of amino, bromo, chloro, and fluoro substituents on the benzene ring, making it a highly functionalized molecule. It is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of benzoic acid derivatives followed by amination. For instance, starting with a benzoic acid derivative, bromination, chlorination, and fluorination can be sequentially performed under controlled conditions to introduce the respective halogens. Amination can then be achieved using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid is used in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of multiple substituents allows it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, with its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-chloro-2-fluorobenzoic acid
  • 2-Amino-6-fluorobenzoic acid
  • 4-Bromo-2-chloro-6-fluorobenzoic acid

Uniqueness

6-Amino-4-bromo-3-chloro-2-fluorobenzoic acid is unique due to the combination of amino, bromo, chloro, and fluoro substituents on the benzene ring. This unique combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C7H4BrClFNO2

Molecular Weight

268.47 g/mol

IUPAC Name

6-amino-4-bromo-3-chloro-2-fluorobenzoic acid

InChI

InChI=1S/C7H4BrClFNO2/c8-2-1-3(11)4(7(12)13)6(10)5(2)9/h1H,11H2,(H,12,13)

InChI Key

GALWJBBPWFOPED-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)F)C(=O)O)N

Origin of Product

United States

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